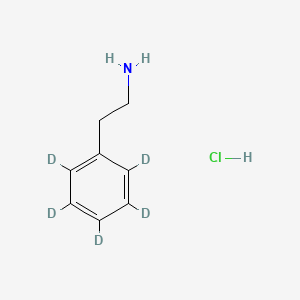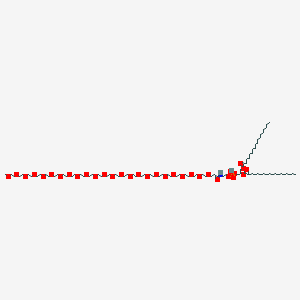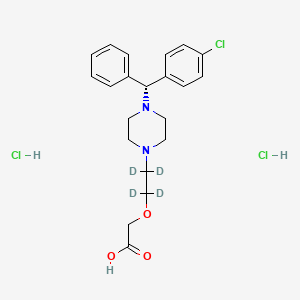
Levocetirizine-d4 (dihydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Levocetirizine-d4 (dihydrochloride) is a deuterated form of levocetirizine, which is an active enantiomer of cetirizine. Levocetirizine is a second-generation antihistamine used to treat allergic rhinitis and chronic idiopathic urticaria. The deuterated form, Levocetirizine-d4, is used in scientific research to study the pharmacokinetics and metabolism of levocetirizine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Levocetirizine-d4 (dihydrochloride) is synthesized through a series of chemical reactions starting from cetirizine. The process involves the selective deuteration of cetirizine to obtain the deuterated form. The synthetic route typically includes:
Purification: The deuterated compound is purified using techniques such as preparative chiral high-performance liquid chromatography (HPLC) to obtain enantiomerically pure levocetirizine-d4.
Formation of Dihydrochloride Salt: The purified levocetirizine-d4 is then converted into its dihydrochloride salt form through a reaction with hydrochloric acid.
Industrial Production Methods
Industrial production of Levocetirizine-d4 (dihydrochloride) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large-scale deuteration of cetirizine using deuterium gas or deuterated reagents.
Chiral Separation: Industrial-scale chiral HPLC or other chiral separation techniques to obtain enantiomerically pure levocetirizine-d4.
Salt Formation: Conversion of the pure compound into its dihydrochloride salt form for stability and ease of handling.
Analyse Des Réactions Chimiques
Types of Reactions
Levocetirizine-d4 (dihydrochloride) undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
Levocetirizine-d4 (dihydrochloride) is widely used in scientific research, including:
Pharmacokinetic Studies: To study the absorption, distribution, metabolism, and excretion of levocetirizine.
Metabolic Pathway Analysis: To identify and quantify metabolites of levocetirizine in biological samples.
Drug Interaction Studies: To investigate potential interactions between levocetirizine and other drugs.
Biological Research: To study the effects of levocetirizine on various biological systems and pathways.
Medical Research: To explore the therapeutic potential of levocetirizine in treating allergic conditions and other diseases.
Mécanisme D'action
Levocetirizine-d4 (dihydrochloride) exerts its effects by selectively inhibiting histamine H1 receptors. This action prevents histamine from binding to these receptors, thereby reducing allergic symptoms such as smooth muscle contraction, increased vascular permeability, and stimulation of cough receptors . The molecular targets include histamine H1 receptors, and the pathways involved are related to the inhibition of histamine-mediated responses.
Comparaison Avec Des Composés Similaires
Levocetirizine-d4 (dihydrochloride) is compared with other similar compounds such as:
Cetirizine: The racemic mixture from which levocetirizine is derived. Levocetirizine has a higher affinity for H1 receptors and is more potent.
Loratadine: Another second-generation antihistamine with a longer half-life but less potency compared to levocetirizine.
Hydroxyzine: A first-generation antihistamine with sedative effects, unlike the non-sedating levocetirizine
Levocetirizine-d4 (dihydrochloride) is unique due to its deuterated form, which allows for detailed pharmacokinetic and metabolic studies that are not possible with non-deuterated compounds.
Propriétés
Formule moléculaire |
C21H27Cl3N2O3 |
|---|---|
Poids moléculaire |
465.8 g/mol |
Nom IUPAC |
2-[2-[4-[(R)-(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]-1,1,2,2-tetradeuterioethoxy]acetic acid;dihydrochloride |
InChI |
InChI=1S/C21H25ClN2O3.2ClH/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)24-12-10-23(11-13-24)14-15-27-16-20(25)26;;/h1-9,21H,10-16H2,(H,25,26);2*1H/t21-;;/m1../s1/i14D2,15D2;; |
Clé InChI |
PGLIUCLTXOYQMV-JCJXTDEQSA-N |
SMILES isomérique |
[2H]C([2H])(C([2H])([2H])OCC(=O)O)N1CCN(CC1)[C@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl |
SMILES canonique |
C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



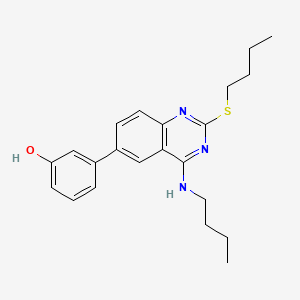

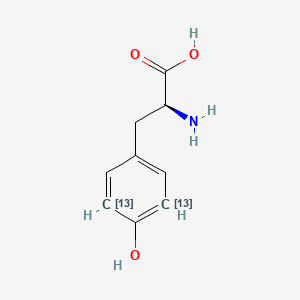
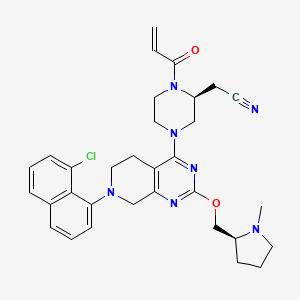
![[(2R,3R,4S,5R,6S,8R,13S,16S,17R,18R)-11-ethyl-8,16-dihydroxy-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B12425900.png)
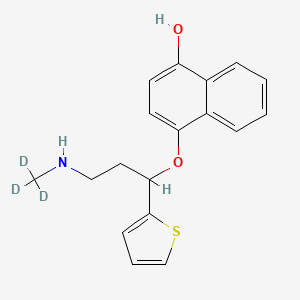
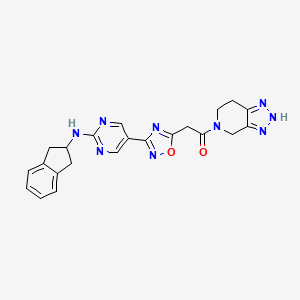

![[3-[(1S)-1-[(2-amino-2-methylpropanoyl)amino]-2-phenylmethoxyethyl]-[1,2,4]triazolo[4,3-a]pyridin-5-yl]methyl N-(2-amino-2-oxoethyl)-N-methylcarbamate;dihydrochloride](/img/structure/B12425918.png)
